1-methyl-2-(methylthio)-5-phenyl-1H-imidazole

Overview

Description

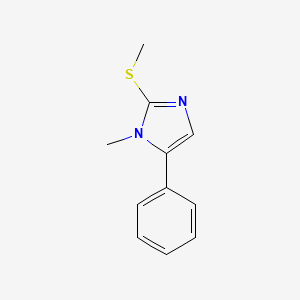

1-methyl-2-(methylthio)-5-phenyl-1H-imidazole is a heterocyclic compound with a unique structure that includes an imidazole ring substituted with a methyl group, a methylthio group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(methylthio)-5-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-2-(methylthio)imidazole with a phenyl-substituted aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the desired imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(methylthio)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydroimidazole derivatives.

Substitution: Nitro or halogen-substituted phenyl derivatives.

Scientific Research Applications

1-methyl-2-(methylthio)-5-phenyl-1H-imidazole has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-methyl-2-(methylthio)-5-phenyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the methylthio and phenyl groups can enhance its binding affinity and specificity for certain molecular targets. The exact pathways involved can vary depending on the biological system and the specific target.

Comparison with Similar Compounds

Similar Compounds

Methimazole: A related compound with a similar imidazole core but different substituents.

Benzimidazole: Another heterocyclic compound with a similar structure but different functional groups.

Uniqueness

1-methyl-2-(methylthio)-5-phenyl-1H-imidazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the phenyl group enhances its potential interactions with aromatic systems, while the methylthio group can participate in various chemical reactions, making it a versatile compound for research and industrial applications.

Biological Activity

1-Methyl-2-(methylthio)-5-phenyl-1H-imidazole is a compound belonging to the imidazole family, known for its diverse biological activities. Despite its structural similarities to other biologically active imidazole derivatives, specific research on the biological activity of this compound is limited. This article aims to consolidate available information on its biological properties, potential mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a methylthio group and a phenyl group attached to the imidazole ring, which may influence its interaction with biological targets.

Biological Activity Overview

While direct studies on this compound are scarce, insights can be gathered from related imidazole compounds. The imidazole ring is integral in numerous biological processes, including enzymatic reactions and interactions with various biomolecules.

Potential Biological Activities:

- Anticancer Activity: Imidazole derivatives have shown promise in treating various cancers. For instance, compounds with similar structures have demonstrated inhibition of tumor growth and induction of apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

- Antimicrobial Properties: Imidazole compounds often exhibit antibacterial and antifungal activities. Their mechanism typically involves disrupting microbial cell membranes or inhibiting key metabolic pathways .

- Anti-inflammatory Effects: Some imidazole derivatives are noted for their anti-inflammatory properties, potentially through the modulation of cytokine production or inhibition of inflammatory mediators .

1. Anticancer Research

A study focusing on related imidazole derivatives highlighted their ability to inhibit microtubule assembly, thus affecting cellular mitosis and leading to apoptosis in cancer cells. Compounds similar to this compound were evaluated for their effects on cell viability and apoptosis markers .

2. Antimicrobial Activity

Research has shown that certain imidazole derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with a benzimidazole moiety displayed notable efficacy against Staphylococcus aureus and Escherichia coli . While specific data on this compound is lacking, it is reasonable to hypothesize similar antimicrobial potential based on structural analogies.

Summary of Findings

| Activity | Related Compounds | Mechanism |

|---|---|---|

| Anticancer | Various 1H-imidazole derivatives | Microtubule disruption, apoptosis induction |

| Antimicrobial | Benzimidazole derivatives | Membrane disruption, metabolic inhibition |

| Anti-inflammatory | Selected imidazoles | Cytokine modulation, inhibition of inflammatory mediators |

Properties

IUPAC Name |

1-methyl-2-methylsulfanyl-5-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-13-10(8-12-11(13)14-2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLHTSZRWOOYPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466134 | |

| Record name | F2964-0001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25433-15-2 | |

| Record name | F2964-0001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.